![molecular formula C13H17NO6S B5727119 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid, also known as BESAA, is a chemical compound that has been widely studied for its potential applications in scientific research. BESAA is a derivative of sulfanilamide, which was the first synthetic antibacterial drug. The compound has a unique chemical structure that makes it useful for a variety of research purposes, including as a fluorescent probe and an enzyme inhibitor.
作用機序
The mechanism of action of 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid is complex and varies depending on the specific application. As a fluorescent probe, 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid binds to specific proteins and emits light when excited by a certain wavelength of light. As an enzyme inhibitor, 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid binds to the active site of the enzyme and prevents it from carrying out its normal function.
Biochemical and Physiological Effects:
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of certain enzymes, modulation of protein-protein interactions, and inhibition of cancer cell growth. The compound has also been investigated for its potential use in treating other diseases, such as Alzheimer's disease and diabetes.
実験室実験の利点と制限
One of the main advantages of using 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid in lab experiments is its unique chemical structure, which makes it useful for a variety of research purposes. The compound is also relatively easy to synthesize and has a high purity and yield. However, one limitation of using 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid is that it can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid, including investigating its potential use in treating other diseases, such as Parkinson's disease and multiple sclerosis. The compound could also be further studied as a fluorescent probe and enzyme inhibitor, with the goal of developing new tools for studying protein-protein interactions and enzyme activity. Additionally, new synthesis methods could be developed to improve the purity and yield of 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid, making it more accessible for use in scientific research.
合成法
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid can be synthesized through a multistep process, starting with the reaction of 4-nitrobenzene sulfonamide with 2-hydroxyethylamine to form the intermediate 4-(2-hydroxyethylamino)benzenesulfonamide. This intermediate is then reacted with acryloyl chloride to form 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid. The synthesis of 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid is a complex process that requires careful control of reaction conditions to ensure high purity and yield.
科学的研究の応用
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid has been used in a variety of scientific research applications, including as a fluorescent probe for monitoring protein-protein interactions and as an enzyme inhibitor for studying the mechanism of action of certain enzymes. The compound has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
(E)-3-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c15-9-7-14(8-10-16)21(19,20)12-4-1-11(2-5-12)3-6-13(17)18/h1-6,15-16H,7-10H2,(H,17,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRHVZSLYVYUQM-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-[bis(2-hydroxyethyl)sulfamoyl]phenyl}prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

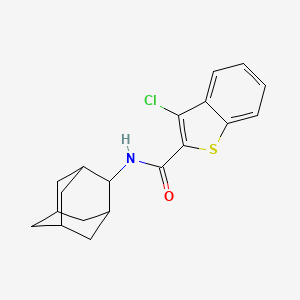
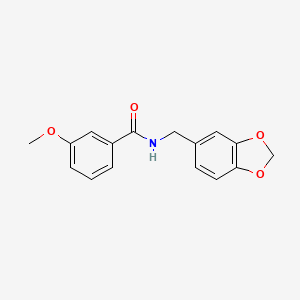

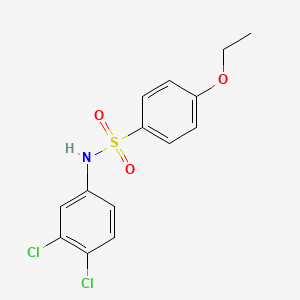
![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)
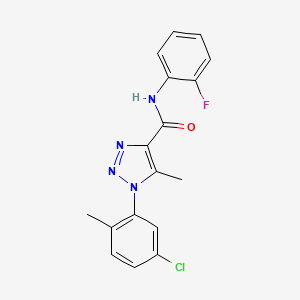

![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)
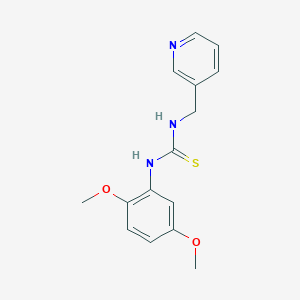
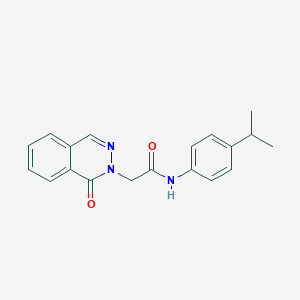
![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)
